molecular formula C30H22BrN5O3S B11092320 [8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone

[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone

Cat. No.: B11092320
M. Wt: 612.5 g/mol
InChI Key: KZVJKNUIEMUGGQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Ullmann reaction, which couples aryl halides (such as 4-bromophenyl bromide) with amines (such as 4-nitroaniline) to form the desired spirocyclic structure.

      Reaction Conditions: The Ullmann reaction typically requires a copper catalyst and a suitable solvent (e.g., DMF or DMSO). Reaction temperature and time play crucial roles in achieving high yields.

      Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and novel synthetic methods.

      Biology: It may serve as a pharmacophore for drug design due to its unique structure.

      Medicine: Investigations into its potential as an antiviral, anticancer, or antimicrobial agent are ongoing.

      Industry: Limited industrial applications, but its properties may find use in materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular receptors or enzymes due to its aromatic and heterocyclic nature.

      Pathways: Further research is needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

      Uniqueness: While there are related heterocyclic compounds, this specific spirocyclic structure sets it apart.

      Similar Compounds: Examples include other indole derivatives, such as tryptophan and indole-3-acetic acid.

    Properties

    Molecular Formula

    C30H22BrN5O3S

    Molecular Weight

    612.5 g/mol

    IUPAC Name

    [8-(4-bromophenyl)-4-(4-nitrophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone

    InChI

    InChI=1S/C30H22BrN5O3S/c31-23-13-11-21(12-14-23)27-19-20-30(34(32-27)24-9-5-2-6-10-24)35(25-15-17-26(18-16-25)36(38)39)33-29(40-30)28(37)22-7-3-1-4-8-22/h1-18H,19-20H2

    InChI Key

    KZVJKNUIEMUGGQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

    Origin of Product

    United States

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